Cas no 137654-21-8 (2-Fluoro-6-methoxybenzoic acid)
2-Fluoro-6-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-methoxybenzoic acid
- BUTTPARK 20\01-59
- RARECHEM AL BO 0442
- 6-fluoro-2-anisoic acid
- 6-fluoro-2-methoxybenzoic acid
- 6-Fluoro-o-anisic Acid
- 2-fluoro-6-methoxy-benzoic Acid
- Benzoic acid, 2-fluoro-6-methoxy-
- PubChem4967
- methyl-6-fluorosalicylic acid
- KSC494O0R
- XLNQGZLCGVLNMF-UHFFFAOYSA-N
- SBB052773
- AS01867
- VZ24646
- Z1203161974
- DTXSID20372014
- FT-0643271
- AM20060122
- SY007792
- AKOS006221649
- EN300-83929
- SCHEMBL184045
- 2-Fluoro-6-methoxybenzoic acid, 97%
- CS-W017704
- 2-Fluoro-6-methoxybenzoicacid
- 137654-21-8
- F1146
- FS-1589
- MFCD00671764
- AC-3971
- J-509490
- DTXCID80323047
- DB-031110
-
- MDL: MFCD00671764
- Inchi: 1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
- InChI Key: XLNQGZLCGVLNMF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C(=O)O)OC
Computed Properties
- Exact Mass: 170.03800
- Monoisotopic Mass: 170.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 46.5
Experimental Properties
- Color/Form: White or cream powder
- Density: 1.307
- Melting Point: 90.0 to 94.0 deg-C
- Boiling Point: 259 ºC
- Flash Point: 111 ºC
- Refractive Index: 1.524
- PSA: 46.53000
- LogP: 1.53250
- Solubility: Insoluble in water
2-Fluoro-6-methoxybenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 22-26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-Fluoro-6-methoxybenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Fluoro-6-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019311-1g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 019311-5g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 99% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 019311-10g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 99% | 10g |
£33.00 | 2022-03-01 | |
| Fluorochem | 019311-25g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 99% | 25g |
£79.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131881-100g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 97% | 100g |
¥1700.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131881-25g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 97% | 25g |
¥558.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131881-5g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 97% | 5g |
¥123.90 | 2023-09-02 | |
| Chemenu | CM158534-100g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 95+% | 100g |
$351 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019478-25g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 97% | 25g |
¥396 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019478-5g |
2-Fluoro-6-methoxybenzoic acid |
137654-21-8 | 97% | 5g |
¥81 | 2024-05-25 |
2-Fluoro-6-methoxybenzoic acid Suppliers
2-Fluoro-6-methoxybenzoic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 2-Fluoro-6-methoxybenzoic acid
Comprehensive Overview of 2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8): Properties, Applications, and Industry Insights
2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and fluoro substituents on the benzene ring, serves as a versatile intermediate in organic synthesis. Its unique structural features make it valuable for designing bioactive molecules, particularly in drug discovery programs targeting enzyme inhibition and receptor modulation.
The growing demand for fluorinated building blocks in medicinal chemistry has propelled interest in compounds like 2-Fluoro-6-methoxybenzoic acid. Researchers frequently search for "fluoro-methoxy benzoic acid derivatives" or "CAS 137654-21-8 applications" to explore its synthetic utility. Recent studies highlight its role in developing PET radiopharmaceuticals, where the fluorine-18 isotope can be incorporated for diagnostic imaging. This aligns with the current trend toward personalized medicine and non-invasive diagnostic tools.
From a chemical perspective, 2-Fluoro-6-methoxybenzoic acid exhibits interesting physicochemical properties. The electron-withdrawing fluoro group at the 2-position and the electron-donating methoxy group at the 6-position create a distinct electronic environment that influences its reactivity in amide coupling reactions and esterifications. These characteristics are frequently discussed in forums focusing on "directed ortho metalation" and "regioselective aromatic substitution," reflecting the compound's importance in methodological development.
In material science applications, searches for "fluorinated liquid crystals" often lead to derivatives of 2-Fluoro-6-methoxybenzoic acid. The compound's ability to influence mesophase behavior through its dipolar moment and steric profile makes it valuable for designing advanced display technologies. This connects with the booming demand for flexible electronics and high-performance optical materials in consumer electronics.
The synthesis of 2-Fluoro-6-methoxybenzoic acid typically involves halogen-directed lithiation strategies or cross-coupling methodologies, topics that dominate organic chemistry discussions. Process chemists frequently investigate "scale-up of fluorinated aromatics" and "green chemistry approaches" for such compounds, reflecting industry's push toward sustainable manufacturing. Recent advances in continuous flow chemistry have opened new possibilities for safer and more efficient production of this valuable intermediate.
Analytical characterization of CAS 137654-21-8 presents specific challenges that interest many researchers. The compound's rotational conformers due to restricted rotation around the aryl-COOH bond, and its distinctive NMR splitting patterns caused by 4JFF coupling, make it a fascinating subject for spectroscopic studies. These aspects are particularly relevant in quality control laboratories developing methods for chiral separation or impurity profiling in pharmaceutical applications.
Environmental fate studies of fluorinated benzoic acids have become increasingly important, with many researchers examining "biodegradation of fluorinated aromatics." While 2-Fluoro-6-methoxybenzoic acid itself isn't classified as hazardous, its environmental persistence and potential metabolites are subjects of ongoing investigation. This aligns with the chemical industry's focus on green chemistry principles and sustainable molecular design.
The commercial landscape for 2-Fluoro-6-methoxybenzoic acid reflects broader trends in fine chemicals supply chains. Purchasers often search for "high-purity fluorinated intermediates" or "custom synthesis CAS 137654-21-8," indicating demand from both large-scale manufacturers and research institutions. The compound's pricing and availability fluctuate based on raw material costs for fluorination reagents and regulatory changes affecting fluorochemical production.
Patent analysis reveals growing intellectual property activity around derivatives of 2-Fluoro-6-methoxybenzoic acid, particularly in therapeutic areas like kinase inhibitors and GPCR modulators. This correlates with search trends for "fluorine in drug design" and "meta-substituted benzoic acid pharmacophores." The compound's ability to simultaneously influence lipophilicity, metabolic stability, and target binding makes it valuable in modern drug discovery paradigms.
Looking forward, 2-Fluoro-6-methoxybenzoic acid will likely maintain its importance as research into fluorine-containing pharmaceuticals continues to expand. With approximately 30% of newly approved drugs containing fluorine atoms, the demand for versatile fluorinated building blocks like this compound shows no signs of slowing. Its applications in materials science and specialty chemicals further ensure its ongoing relevance across multiple high-tech industries.
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